1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea
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Description
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H17F3N2O3 and its molecular weight is 366.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea, also known by its CAS number 1790199-24-4, is a benzofuran derivative that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H19F3N2O3
- Molecular Weight : 348.34 g/mol
- CAS Number : 1790199-24-4
The compound features a benzofuran core, which is significant for its biological activity. The presence of the trifluoromethyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
Antiinflammatory Properties
Research indicates that derivatives of benzofuran exhibit anti-inflammatory effects. For instance, compounds similar to this structure have been shown to inhibit the synthesis of leukotrienes and prostaglandins, which are mediators of inflammation. Specifically, related compounds have demonstrated IC50 values in the low micromolar range against various inflammatory pathways .
Neurotransmitter Modulation
The compound is suggested to interact with neurotransmitter transporters such as hDAT (dopamine transporter), hNET (norepinephrine transporter), and hSERT (serotonin transporter). By inhibiting these transporters, it may alter neurotransmitter levels in the synaptic cleft, potentially influencing mood and cognitive functions. This modulation could be beneficial in treating conditions like depression or anxiety disorders.
Antitumor Activity
Preliminary studies have indicated that benzofuran derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various pathways, including the modulation of signaling cascades associated with cell survival and death .
Study 1: Anti-inflammatory Effects
A study investigating a related benzofuran derivative demonstrated significant inhibition of leukotriene synthesis in mouse macrophages with an IC50 of approximately 0.1 µM. This suggests that compounds structurally related to this compound may also possess similar anti-inflammatory properties .
Study 2: Neuropharmacological Evaluation
In a neuropharmacological study, another derivative was evaluated for its effects on neurotransmitter uptake. Results indicated that the compound significantly inhibited hDAT and hSERT, leading to increased levels of dopamine and serotonin in the synaptic cleft. This finding supports the potential use of such compounds in treating mood disorders.
Pharmacokinetics
The pharmacokinetic profile of benzofuran derivatives generally suggests favorable absorption and distribution characteristics. Studies indicate that these compounds can achieve therapeutic concentrations in plasma following oral administration. However, specific data on the pharmacokinetics of this particular compound are still limited and warrant further investigation.
Properties
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)13-3-1-2-4-14(13)23-17(25)22-10-15(24)11-5-6-16-12(9-11)7-8-26-16/h1-6,9,15,24H,7-8,10H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPOOMPOICXBPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.